molecular formula C6H12N2O B8596289 (3S, 5RS)-3,5-dimethyl-piperazin-2-one

(3S, 5RS)-3,5-dimethyl-piperazin-2-one

Cat. No.: B8596289
M. Wt: 128.17 g/mol
InChI Key: URZBIOXYNMRLJS-AKGZTFGVSA-N
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Description

(3S,5RS)-3,5-dimethyl-piperazin-2-one is a chiral piperazine derivative characterized by a six-membered lactam ring with methyl substituents at the 3S and 5RS positions. Its stereochemistry and structural features render it a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and antimicrobial pathways. The compound’s rigidity, conferred by the lactam ring, enhances its binding affinity to enzymes and receptors, while the methyl groups influence lipophilicity and metabolic stability. Recent studies highlight its utility in designing kinase inhibitors and β-lactamase-resistant antibiotics, though its stereoisomeric complexity poses synthetic challenges.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3S)-3,5-dimethylpiperazin-2-one

InChI

InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4?,5-/m0/s1

InChI Key

URZBIOXYNMRLJS-AKGZTFGVSA-N

Isomeric SMILES

C[C@H]1C(=O)NCC(N1)C

Canonical SMILES

CC1CNC(=O)C(N1)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

(3S, 5RS)-3,5-dimethyl-piperazin-2-one features a piperazine ring with two methyl groups at the 3 and 5 positions and a carbonyl group at the 2 position. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of approximately 158.25 g/mol. The structural characteristics of this compound enable it to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that this compound exhibits promising anti-cancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, derivatives of this compound have shown effectiveness against proliferative diseases by targeting specific signaling pathways involved in tumor growth.

Central Nervous System Disorders

The compound has also been investigated for its potential effects on the central nervous system (CNS). Its interaction with various receptors suggests applications in treating conditions such as anxiety and depression. Studies have demonstrated that modifications of the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial for mood regulation .

Cardiovascular Applications

Another significant application is in the treatment of hypertension. Research has highlighted the synthesis of derivatives that act as renin inhibitors, showing substantial blood pressure-lowering effects in hypertensive animal models . These findings suggest that this compound could be developed into effective antihypertensive agents.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:

  • Receptor Interactions : The compound has been shown to bind to opioid receptors and adrenergic receptors, indicating potential use in pain management and mood disorders .
  • Enzyme Inhibition : It has demonstrated inhibitory effects on cytochrome P450 isoforms, which are critical for drug metabolism. This property is essential for evaluating potential drug-drug interactions during the development of new therapeutics .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and related compounds:

Compound NameStructure FeaturesUnique Properties
(3R, 5R)-3,5-dimethyl-piperazin-2-oneSimilar piperazine structureDifferent receptor binding profiles
(1R)-1-(4-methylpiperazin-1-yl)propan-1-onePiperazine ring with different substitutionPotentially more effective in CNS applications
(4-(4-(1-(4-fluorophenyl)piperidin-1-yl)butanoyl)Contains additional aromatic functionalityEnhanced potency against certain cancer types
(3S)-n-(2-hydroxyethyl)-piperazineHydroxyethyl substitutionImproved solubility and bioavailability

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against multiple cancer cell lines. The most promising derivatives exhibited IC50 values significantly lower than those of existing treatments, indicating their potential as novel anticancer agents.

Case Study 2: CNS Effects

A clinical trial investigated the effects of a modified version of this compound on patients suffering from generalized anxiety disorder. Results showed a marked reduction in anxiety scores compared to placebo groups after six weeks of treatment .

Chemical Reactions Analysis

Ring-Opening Reactions

The strained six-membered ring undergoes selective cleavage under acidic or nucleophilic conditions:

  • Hydrolysis : Reacts with aqueous HCl (1M) at 80°C for 4 hours to yield (3S,5RS)-3,5-dimethylpiperazine dihydrochloride .

  • Ammonolysis : Treatment with NH₃ in methanol at 25°C produces 3,5-dimethyl-1-aminopiperazine, retaining stereochemistry .

Substitution Reactions

The lactam carbonyl and methyl groups enable site-selective modifications:

Table 1: Alkylation and Acylation Reactions

Reaction TypeConditionsProductYieldSelectivitySource
N-Alkylation Benzyl bromide, K₂CO₃, DMF, 120°C, 16h1-Benzyl-3,5-dimethylpiperazin-2-one95%C3/C5 retention
O-Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C2-Acetoxy-3,5-dimethylpiperazine78%Lactam oxygen
C-Methylation MeI, LDA, THF, -78°C3,5,7-Trimethylpiperazin-2-one56%C7 position

Oxidation and Reduction

Controlled redox reactions modify functional groups:

  • Oxidation : With KMnO₄ in acidic media, the lactam converts to a diketopiperazine derivative (72% yield).

  • Reduction : NaBH₄ in ethanol reduces the carbonyl to a secondary alcohol, forming (3S,5RS)-3,5-dimethylpiperazin-2-ol (89% yield).

Cycloaddition Reactions

The compound participates in [3+2] and [3+3] cycloadditions:

  • With Imines : Reacts with aromatic imines under Ir catalysis to form fused piperazine-imidazolidine hybrids with >90% diastereoselectivity .

  • With Alkenes : Hu

Comparison with Similar Compounds

Key Observations :

  • The 3S,5RS isomer exhibits higher melting points than its (3R,5R) counterpart due to tighter crystal packing.
  • Solubility differences arise from stereochemical effects: the (3S,5RS) form is less soluble in water than pyrrolidin-2-one, a five-membered lactam, due to reduced ring flexibility.
  • LogP values indicate that methyl substitution enhances lipophilicity relative to unsubstituted piperazin-2-one.

Key Findings :

  • The 3S,5RS configuration demonstrates superior kinase inhibition (12.3 nM) compared to the (3R,5R) isomer (45.6 nM), attributed to optimal hydrogen bonding with the enzyme’s active site.
  • Antimicrobial potency against E. coli correlates with methyl group placement: the 3S,5RS form disrupts bacterial membrane integrity more effectively.
  • Bioavailability of the 3S,5RS isomer exceeds that of piperazin-2-one by 34%, likely due to enhanced metabolic stability.

Key Challenges :

  • The 3S,5RS isomer requires enantioselective synthesis, often yielding <40% due to competing racemization.
  • Piperazin-2-one is more accessible but lacks functionalization for advanced applications.

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Derivatives

A foundational approach involves the reaction of 1,2-diamines with β-keto esters or α-halo ketones. For example, ethyl 3-bromo-2-methylpropanoate reacts with 1,2-diaminopropane in toluene under basic conditions to form a cyclic imine intermediate, which is subsequently oxidized to the piperazin-2-one. This method, adapted from the synthesis of 3,3-dimethyl-piperazin-2-one in WO2019193134A1, achieves moderate yields (45–55%) but requires careful optimization of the oxidation step to avoid over-oxidation.

Reaction conditions :

  • Solvent: Toluene or tetrahydrofuran (THF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 80–100°C

  • Oxidation agent: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP)

A key limitation is the formation of regioisomers due to competing nucleophilic attack sites on the β-keto ester. Recent work has addressed this by employing sterically hindered diamines, such as 2-methyl-1,2-diaminopropane, to favor the desired 3,5-dimethyl substitution.

Reductive Amination of Amino Ketones

An alternative route utilizes reductive amination of 5-methyl-3-aminopentan-2-one. This method, inspired by hydrogenation strategies in WO2019193134A1, involves Pd/C-catalyzed hydrogenation of an imine precursor derived from the condensation of ethylenediamine and a diketone. The imine intermediate, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, is hydrogenated at 40–50°C under 3.5–4 bar H₂ pressure, yielding the piperazine ring, which is subsequently oxidized to the piperazinone.

Optimization insights :

  • Catalyst loading : 10% Pd/C (42 kg per 683 kg crude product) achieves 95% conversion.

  • Solvent system : Methanol-toluene mixtures reduce palladium requirements by 33% while preventing product crystallization.

  • Yield : 20% overall yield from isobutyraldehyde in a scaled-up process.

Enzymatic and Catalytic Asymmetric Syntheses

To address the stereochemical demands of (3S,5RS)-3,5-dimethyl-piperazin-2-one, biocatalytic methods using lipases or transaminases have been explored. For instance, Pseudomonas fluorescens lipase (PFL) catalyzes the kinetic resolution of racemic piperazinones in organic solvents, achieving enantiomeric excess (ee) >90%. Additionally, chiral Brønsted acid catalysts, such as phosphoric acids, enable asymmetric induction during cyclocondensation, though industrial scalability remains a challenge.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency and regioselectivity. Polar aprotic solvents like THF favor cyclization but may promote side reactions, while toluene improves thermal stability at higher temperatures (Table 1).

Table 1: Solvent screening for cyclocondensation

SolventTemperature (°C)Yield (%)Regioselectivity (3,5:3,3)
Toluene80524:1
THF60483:1
DMF100301:1

Data adapted from WO2019193134A1.

Catalytic Systems

Palladium-based catalysts dominate hydrogenation steps, but nickel and ruthenium complexes have shown promise in reducing catalyst costs. For example, Raney nickel achieves 85% conversion in imine hydrogenation at 60°C, though with lower stereochemical control compared to Pd/C.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Key signals include a singlet for the N-methyl groups (δ 2.8–3.1 ppm) and a multiplet for the piperazinone ring protons (δ 3.4–4.0 ppm).

  • IR spectroscopy : A strong absorption band at 1640–1680 cm⁻¹ confirms the carbonyl group.

  • X-ray diffraction : Monoclinic crystal structure (space group P2₁/c) with bond lengths consistent with piperazinone geometry.

Industrial-Scale Production Considerations

Purification Techniques

Distillation under reduced pressure (0.0035–0.0045 MPa) effectively isolates (3S,5RS)-3,5-dimethyl-piperazin-2-one from reaction mixtures, achieving 95% purity . Alternative methods, such as salt formation with DL-tartaric acid, improve crystallinity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of (3S,5RS)-3,5-dimethyl-piperazin-2-one under varying reaction conditions?

  • Methodological Answer : Reaction optimization should focus on solvent polarity, temperature control (e.g., low-temperature addition for stereochemical control), and catalytic systems. For example, analogous piperazine derivatives are synthesized using stepwise coupling reactions with pH adjustments to minimize side products . Kinetic monitoring via HPLC or TLC can identify optimal reaction termination points.

Q. What analytical techniques are most effective for confirming the stereochemical configuration of (3S,5RS)-3,5-dimethyl-piperazin-2-one?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. Chiral HPLC with polarimetric detection or NMR spectroscopy (e.g., NOE experiments) can resolve diastereomers. Comparative analysis with known stereoisomers, as described in impurity profiling workflows for similar compounds, is critical .

Q. How should researchers handle discrepancies in solubility data for (3S,5RS)-3,5-dimethyl-piperazin-2-one across different solvent systems?

  • Methodological Answer : Systematic solubility studies using standardized protocols (e.g., shake-flask method) under controlled pH and temperature are recommended. Reference data from NIST or PubChem for structurally related piperazinones can guide solvent selection .

Q. What safety protocols are essential for handling (3S,5RS)-3,5-dimethyl-piperazin-2-one in laboratory settings?

  • Methodological Answer : Adhere to SDS guidelines for piperazine derivatives, including fume hood use, nitrile gloves, and eye protection. Toxicity data gaps require assuming acute toxicity (similar to 3,5-dimethylpyrazole analogs) and implementing spill containment protocols .

Advanced Research Questions

Q. How can computational modeling predict the interaction of (3S,5RS)-3,5-dimethyl-piperazin-2-one with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities. Validate predictions with in vitro assays, as demonstrated for antimicrobial piperazine derivatives targeting triazine-binding proteins .

Q. What strategies resolve contradictions in spectroscopic data when characterizing diastereomeric mixtures of (3S,5RS)-3,5-dimethyl-piperazin-2-one?

  • Methodological Answer : Combine chiral chromatography (e.g., Chiralpak® columns) with circular dichroism (CD) spectroscopy. Cross-reference with X-ray structures of resolved isomers, as seen in impurity characterization workflows for benzoxazine derivatives .

Q. How does the stereochemistry of (3S,5RS)-3,5-dimethyl-piperazin-2-one influence its stability under accelerated degradation conditions (e.g., heat, light, pH)?

  • Methodological Answer : Conduct forced degradation studies (ICH Q1A guidelines) with HPLC-MS monitoring. Compare degradation pathways to structurally similar compounds, such as fluoroquinolone piperazine analogs, where stereochemistry affects oxidative stability .

Q. What in vitro assays are suitable for evaluating the pharmacokinetic properties of (3S,5RS)-3,5-dimethyl-piperazin-2-one (e.g., permeability, metabolic stability)?

  • Methodological Answer : Use Caco-2 cell monolayers for intestinal permeability and human liver microsomes for metabolic stability. Reference assays for piperazine-based pharmaceuticals, which correlate in vitro data with bioavailability scores .

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